molecular formula C3H2N2O3S B3052811 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid CAS No. 45654-48-6

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B3052811
CAS No.: 45654-48-6
M. Wt: 146.13 g/mol
InChI Key: FVZITYNLUYJDOE-UHFFFAOYSA-N
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Description

4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound belonging to the class of thiadiazoles. This compound contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a carboxylic acid group.

Scientific Research Applications

4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312+P330,P302+P352+P312,P304+P340+P311,P305+P351+P338,P332+P313,P337+P313,P362,P402+P404,P422,P501 .

Future Directions

The future directions for 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid involve the development of improved anticancer therapeutic strategies. Thiadiazole derivatives are identified as a novel class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid include:

Uniqueness

What sets 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid apart from these similar compounds is its unique combination of a thiadiazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-oxo-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZITYNLUYJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45654-48-6
Record name 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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